
5-Bromo-N,N,4-trimethylpyridin-2-amine
chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Bromo-N,N,4-trimethylpyridin-2-

amine

Cat. No.: B1522644 Get Quote

An In-depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 5-Bromo-
N,N,4-trimethylpyridin-2-amine

Introduction
5-Bromo-N,N,4-trimethylpyridin-2-amine is a substituted aminopyridine, a class of

heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials

science. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs,

and its functionalization allows for the fine-tuning of pharmacological and physicochemical

properties. This guide, intended for researchers, scientists, and drug development

professionals, provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of this specific building block.

The strategic placement of a bromine atom, a methyl group, and a dimethylamino group on the

pyridine ring makes 5-Bromo-N,N,4-trimethylpyridin-2-amine a versatile intermediate. The

bromine atom, in particular, serves as a crucial synthetic handle for a variety of palladium-

catalyzed cross-coupling reactions, enabling the construction of complex molecular

architectures from this readily accessible core. Understanding the fundamental characteristics

of this molecule is essential for its effective utilization in the synthesis of novel therapeutic

agents and functional materials.

Molecular Structure and Identification
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Chemical Structure
The molecule consists of a central pyridine ring. At position 2, there is a dimethylamino group (-

N(CH₃)₂). At position 4, a methyl group (-CH₃) is attached. At position 5, a bromine atom (-Br) is

substituted. This arrangement of substituents dictates the molecule's reactivity and electronic

properties.

Caption: Chemical structure of 5-Bromo-N,N,4-trimethylpyridin-2-amine.

Key Identifiers
A summary of the key chemical identifiers for 5-Bromo-N,N,4-trimethylpyridin-2-amine is

provided below.

Identifier Value Reference

CAS Number 764651-68-5

Molecular Formula C₈H₁₁BrN₂

Molecular Weight 215.09 g/mol

Exact Mass 214.010559

InChI Key
FEJQYAMMSIPZQS-

UHFFFAOYSA-N

Physicochemical Properties
The predicted and experimental physicochemical properties of this compound are crucial for

planning reactions, purification, and formulation.
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Property Value Reference

Density 1.4 ± 0.1 g/cm³

Boiling Point 286.9 ± 35.0 °C at 760 mmHg

Flash Point 127.3 ± 25.9 °C

LogP 3.13

Physical Form Solid

Purity (Typical) 95-97%

Spectroscopic Characterization: A Self-Validating
System
To ensure the identity and purity of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a

comprehensive spectroscopic analysis is non-negotiable. The following sections describe the

expected spectral signatures that serve to validate the chemical structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple and highly informative.

Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3

and C6 positions).

Methyl Protons: A singlet integrating to three protons will correspond to the C4-methyl group.

Dimethylamino Protons: A singlet integrating to six protons will correspond to the two

equivalent methyl groups of the N,N-dimethylamino substituent.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should show eight distinct signals, corresponding to each unique

carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms will be

significantly influenced in their chemical shifts.
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Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Molecular Ion Peak: The key feature will be the presence of a pair of peaks for the molecular

ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio. This is the characteristic isotopic

signature of a molecule containing one bromine atom.

Exact Mass: The measured exact mass should correspond to the calculated value of

214.010559.

Synthesis and Purification
Synthetic Strategy
The most direct and logical synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine involves

the electrophilic bromination of its precursor, N,N,4-trimethylpyridin-2-amine. The pyridine ring

is activated towards electrophilic substitution by the electron-donating amino and methyl

groups. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is

a solid that is easier to handle than liquid bromine and often provides higher regioselectivity

with fewer by-products. The reaction is typically performed in an aprotic solvent like DMF at

controlled temperatures to prevent over-bromination.

N,N,4-trimethylpyridin-2-amine
(Precursor)

Electrophilic Bromination
(0°C to RT)

1

N-Bromosuccinimide (NBS)
DMF (Solvent)

2

Aqueous Work-up
(Precipitation & Filtration)

3 Purification
(Column Chromatography)

4 5-Bromo-N,N,4-trimethylpyridin-2-amine
(Final Product)

5 Structural Validation
(NMR, MS)

6

Click to download full resolution via product page

Caption: General workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of activated pyridine

rings.
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Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer and a

nitrogen inlet, add N,N,4-trimethylpyridin-2-amine (1.0 eq). Dissolve the starting material in

anhydrous N,N-Dimethylformamide (DMF).

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the

exothermicity of the reaction and to enhance regioselectivity.

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal

amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over

30-60 minutes.

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up: Once complete, pour the reaction mixture into a beaker containing ice water. This

will precipitate the crude product.

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the

solid thoroughly with water to remove DMF and succinimide by-product, followed by a cold,

non-polar solvent (e.g., hexanes) to remove non-polar impurities.

Purification: Purify the crude solid using column chromatography on silica gel, typically with

an ethyl acetate/hexanes gradient, to yield the pure product.

Purification and Validation
The final product's identity and purity must be rigorously confirmed using the spectroscopic

techniques detailed in Section 4.0. This step is essential to ensure that any downstream

applications are based on a well-characterized and reliable starting material.

Applications in Research and Drug Development
While specific applications for 5-Bromo-N,N,4-trimethylpyridin-2-amine are not extensively

documented, its structure is highly analogous to other brominated pyridine derivatives that are

invaluable in medicinal chemistry.
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Cross-Coupling Reactions: The bromine atom at the 5-position is ideally situated for

palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond

formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are

foundational for building molecular complexity and are widely used in drug discovery

campaigns.

Kinase Inhibitor Synthesis: The aminopyridine core is a well-known scaffold for developing

kinase inhibitors, which often bind to the ATP-binding site of the enzyme. By using the

bromine as a synthetic handle, diverse aryl, heteroaryl, or amine groups can be introduced to

target the specific pockets of various kinases, which are critical targets in oncology and

inflammatory diseases.

Safety and Handling
Based on data for structurally similar compounds, 5-Bromo-N,N,4-trimethylpyridin-2-amine
should be handled with care. The compound is designated with the "Warning" signal word.

Hazard Statements (Anticipated):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume

hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

chemical safety goggles.

Handling: Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert

atmosphere.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1522644?utm_src=pdf-body
https://www.benchchem.com/product/b1522644#5-bromo-n-n-4-trimethylpyridin-2-amine-chemical-structure
https://www.benchchem.com/product/b1522644#5-bromo-n-n-4-trimethylpyridin-2-amine-chemical-structure
https://www.benchchem.com/product/b1522644#5-bromo-n-n-4-trimethylpyridin-2-amine-chemical-structure
https://www.benchchem.com/product/b1522644#5-bromo-n-n-4-trimethylpyridin-2-amine-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1522644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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